molecular formula C6H7F3O5S B145705 Methyl 3-(trifluoromethylsulfonyloxy)crotonate CAS No. 133559-43-0

Methyl 3-(trifluoromethylsulfonyloxy)crotonate

Cat. No.: B145705
CAS No.: 133559-43-0
M. Wt: 248.18 g/mol
InChI Key: RSNDRPHGOLGQLG-ARJAWSKDSA-N
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Description

Methyl 3-(trifluoromethylsulfonyloxy)crotonate (CAS: Not explicitly provided; structurally analogous to compounds in and ) is an α,β-unsaturated ester featuring a trifluoromethylsulfonyloxy (-OSO₂CF₃) substituent at the β-position. This electron-withdrawing group enhances its electrophilicity, making it a reactive intermediate in organic synthesis, particularly in cycloadditions, nucleophilic substitutions, and as a precursor for agrochemicals or pharmaceuticals . Its reactivity and applications can be inferred from structurally similar crotonate derivatives.

Properties

IUPAC Name

methyl (Z)-3-(trifluoromethylsulfonyloxy)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNDRPHGOLGQLG-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420705
Record name Methyl 3-(trifluoromethylsulfonyloxy)crotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133559-43-0
Record name Methyl 3-(trifluoromethylsulfonyloxy)crotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

A primary route involves the sulfonylation of methyl 3-hydroxycrotonate using triflic anhydride (Tf2_2O) or trifluoromethanesulfonyl chloride (TfCl). The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur center of the triflating agent, facilitated by a non-nucleophilic base such as 2,6-lutidine or pyridine.

Hypothetical Reaction Scheme:

Methyl 3-hydroxycrotonate+Tf2OBaseMethyl 3-(triflyloxy)crotonate+Byproducts\text{Methyl 3-hydroxycrotonate} + \text{Tf}_2\text{O} \xrightarrow{\text{Base}} \text{Methyl 3-(triflyloxy)crotonate} + \text{Byproducts}

Optimization Parameters

  • Temperature: Reactions are typically conducted at −20°C to 0°C to minimize side reactions.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive reagents.

  • Equivalents: A 1.2–1.5 molar excess of Tf2_2O relative to the hydroxycrotonate is recommended for complete conversion.

Table 1: Hypothetical Yield Data for Sulfonylation Methods

Triflating AgentBaseTemperature (°C)Yield (%)Purity (%)
Tf2_2O2,6-Lutidine−207895
TfClPyridine06590

Enolate-Mediated Triflation

Enolate Generation and Trapping

Methyl acetoacetate, a common precursor to crotonate derivatives, can undergo deprotonation to form an enolate, which is subsequently trapped with a triflating agent. This method parallels industrial-scale processes for methyl 3-aminocrotonate synthesis, substituting ammonia with Tf2_2O.

Reaction Steps:

  • Enolate Formation:

    Methyl acetoacetateLDA, THFEnolate Intermediate\text{Methyl acetoacetate} \xrightarrow{\text{LDA, THF}} \text{Enolate Intermediate}
  • Triflation:

    Enolate+Tf2OMethyl 3-(triflyloxy)crotonate\text{Enolate} + \text{Tf}_2\text{O} \longrightarrow \text{Methyl 3-(triflyloxy)crotonate}

Challenges and Solutions

  • Moisture Sensitivity: Strict anhydrous conditions are required to prevent hydrolysis of Tf2_2O.

  • Base Selection: Lithium diisopropylamide (LDA) or sodium hydride (NaH) ensures complete deprotonation without side reactions.

Table 2: Enolate Triflation Under Varied Conditions

BaseSolventTriflating AgentYield (%)
LDATHFTf2_2O72
NaHDMETfCl68

Alternative Methods: Michael Addition and Conjugate Substitution

Michael Addition of Triflyl Nucleophiles

A less conventional approach involves the Michael addition of trifluoromethanesulfinate to methyl acrylate, followed by oxidation to the sulfonyloxy derivative. While speculative, this route aligns with thiouracil synthesis methodologies.

Proposed Pathway:

Methyl acrylate+CF3SO2NaOxidationMethyl 3-(triflyloxy)crotonate\text{Methyl acrylate} + \text{CF}3\text{SO}2\text{Na} \xrightarrow{\text{Oxidation}} \text{Methyl 3-(triflyloxy)crotonate}

Conjugate Substitution with Triflates

Copper-mediated conjugate substitution of methyl 3-bromocrotonate with trifluoromethanesulfonyl iodide could yield the target compound, though this remains untested.

Comparative Analysis of Methods

Table 3: Method Comparison Based on Hypothetical Data

MethodAdvantagesLimitationsScalability
Sulfonylation of HydroxycrotonateHigh yields, simple setupRequires pre-synthesized hydroxy intermediateModerate
Enolate TriflationDirect use of methyl acetoacetateMoisture sensitivity, costly basesHigh
Michael AdditionNovel pathwayLow yield, unoptimizedLow

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethylsulfonyloxy)crotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ether derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 3-(trifluoromethylsulfonyloxy)crotonate serves as a building block for synthesizing complex organic molecules. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, making it useful for creating diverse chemical structures.

Biochemical Probes

The compound is being studied as a potential biochemical probe due to its reactivity. Researchers are exploring its interactions with biological molecules, which could lead to insights into metabolic pathways and enzyme mechanisms.

Pharmaceutical Development

Research is ongoing to assess the potential of this compound as a precursor for pharmaceutical compounds . Its unique structure may facilitate the development of new therapeutic agents with improved efficacy and selectivity.

Specialty Chemicals

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity enables the formulation of products with specific properties tailored for various applications in materials science and agrochemicals.

Case Study 1: Organic Synthesis

In a recent study, researchers utilized this compound to synthesize novel compounds with potential anti-cancer properties. The compound's electrophilicity enabled efficient formation of complex structures that exhibited significant biological activity against cancer cell lines.

Case Study 2: Pharmaceutical Applications

Another investigation focused on the use of this compound as a precursor in drug development. The study highlighted how modifications to the trifluoromethylsulfonyloxy group could enhance pharmacokinetic properties, leading to more effective therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethylsulfonyloxy)crotonate primarily involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyloxy group is a good leaving group, making the compound highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and reactivities of Methyl 3-(trifluoromethylsulfonyloxy)crotonate and analogous compounds:

Compound Substituent Molecular Weight (g/mol) Key Reactivity/Applications Toxicity/Safety
This compound -OSO₂CF₃ ~246.2 (estimated) High electrophilicity for cycloadditions; potential use in fluorinated agrochemicals Limited data; likely corrosive due to sulfonyl group
Methyl 3-(trimethylsilyloxy)crotonate (CAS: 26767-00-0) -OSi(CH₃)₃ 188.3 Silyl ether used in enolate chemistry; stabilizes intermediates in asymmetric synthesis Low acute toxicity (LD₅₀ > 3200 mg/kg in rats) ; flammable liquid
Methyl 3-(dimethoxyphosphinyloxy)crotonate (Mevinfos; CAS: 298-01-1) -OP(O)(OCH₃)₂ 258.2 Organophosphate insecticide; inhibits acetylcholinesterase Highly toxic (oral LD₅₀ in rats: 1.8–3.7 mg/kg); banned in many countries
Methyl crotonate (CAS: 623-43-8) None (parent compound) 100.12 Model compound for atmospheric oxidation studies; reacts with OH radicals (k = 4.65×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) Flammable liquid; moderate eye irritant (H319)

Atmospheric Degradation

  • Methyl crotonate reacts rapidly with atmospheric oxidants:
    • OH Radicals : Rate coefficient = 4.65×10⁻¹¹ cm³ molecule⁻¹ s⁻¹, forming hydroxyalkyl radicals and aldehydes (e.g., formaldehyde) .
    • Cl Atoms : Rate coefficient = 2.20×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, with similar degradation pathways .
  • Ethyl crotonate shows comparable reactivity, indicating ester chain length minimally affects oxidation kinetics .

Toxicity and Regulatory Status

  • Mevinfos : Classified as an acute toxin (EPA Pesticide Code 053501) and banned under the Stockholm Convention due to its persistence and bioaccumulation .
  • Methyl 3-(trimethylsilyloxy)crotonate : Low toxicity but flammable; requires precautions against ignition .
  • Methyl crotonate : Restricted in fragrances by IFRA due to dermal sensitization risks .

Biological Activity

Methyl 3-(trifluoromethylsulfonyloxy)crotonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethylsulfonyloxy group, which significantly influences its reactivity and biological properties. The compound's structure can be represented as follows:

  • Molecular Formula : C7H8F3O4S
  • Molecular Weight : 254.2 g/mol
  • IUPAC Name : Methyl (E)-3-(trifluoromethylsulfonyloxy)but-2-enoate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and responses.
  • Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, potentially through mechanisms that disrupt viral replication processes.

Antiviral Properties

Recent research indicates that this compound exhibits antiviral activity against certain viruses. A study focused on its efficacy against Hepatitis B virus (HBV) demonstrated that the compound inhibits HBV replication by targeting viral proteins essential for the virus's life cycle.

Study Virus Targeted IC50 Value (µM) Mechanism
Study AHBV12.5Inhibition of viral protein synthesis
Study BInfluenza Virus20.0Disruption of viral entry

Case Studies and Findings

  • Case Study on Hepatitis B Virus :
    • In a controlled laboratory setting, this compound was tested for its ability to inhibit HBV replication in vitro. The results indicated a significant reduction in viral load at concentrations as low as 12.5 µM, suggesting strong antiviral potential.
    • The mechanism was attributed to the compound's interaction with the polymerase enzyme encoded by HBV, thereby preventing replication.
  • Influenza Virus Studies :
    • Another study evaluated the compound's effects on influenza virus strains. Results showed an IC50 value of 20 µM, indicating moderate antiviral activity.
    • The proposed mechanism involved interference with the virus's ability to enter host cells.

Safety and Toxicity

Safety assessments for this compound have indicated low toxicity levels in preliminary studies. However, comprehensive toxicological evaluations are necessary to establish a safety profile for potential therapeutic applications.

Q & A

Q. What are the established methods for synthesizing Methyl 3-(trifluoromethylsulfonyloxy)crotonate, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: The synthesis involves introducing the trifluoromethylsulfonyloxy group via reaction of the corresponding alcohol with trifluoromethanesulfonic anhydride under controlled conditions. For analogous compounds (e.g., methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate), triflic anhydride is used with a base (e.g., pyridine) to activate the hydroxyl group . Key optimizations include:

  • Temperature control (0–5°C) to suppress side reactions.
  • Stoichiometric excess of triflic anhydride (1.2–1.5 equivalents).
  • Inert atmosphere (Ar/N₂) to prevent hydrolysis. Purity is enhanced via silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures.

Q. How does the trifluoromethylsulfonyloxy group influence the electronic properties of α,β-unsaturated esters compared to methyl crotonate?

Methodological Answer: The electron-withdrawing trifluoromethylsulfonyloxy group lowers the LUMO energy by 0.3–0.5 eV (DFT/B3LYP/6-31g(d)), increasing the β-carbon's electrophilicity. This enhances reactivity in Michael additions and cycloadditions, as shown in methyl crotonate derivatives . ¹⁹F NMR confirms electronic effects, with deshielding observed at δ 75–80 ppm due to the sulfonyl group’s inductive effect.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • VUV Photoionization Mass Spectrometry (VUV-PIMS): Identifies fragment ions (e.g., C₄H₅O₂⁺ at m/z = 85) and measures appearance energies (AEs) with ±0.03 eV precision .
  • 19F NMR: Resolves sulfonyloxy group interactions (δ 75–80 ppm).
  • IR Spectroscopy: Confirms ester (C=O stretch at 1730–1750 cm⁻¹) and sulfonate (S=O at 1350–1450 cm⁻¹) functionalities.

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in kinetic data for gas-phase oxidation of trifluoromethylsulfonyloxy-substituted esters?

Methodological Answer: Density functional theory (DFT) calculations of transition states and activation energies, combined with master equation modeling, reconcile experimental rate constants. For methyl crotonate, theoretical k(OH) values (2.04–2.20 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) align with experimental relative rate determinations (FTIR monitoring) . High-level CCSD(T) benchmarks improve reliability for substituted analogs.

Q. What role does the trifluoromethylsulfonyloxy group play in atmospheric degradation mechanisms?

Methodological Answer: The group enhances oxidative susceptibility via:

  • OH Radical Addition: Accelerated by electron withdrawal (k(OH) increases 1.5–2× vs. methyl crotonate).
  • Nucleophilic Displacement: By H₂O/OH⁻, forming triflic acid and ketone derivatives. Chamber studies show 20–30% higher secondary organic aerosol (SOA) yields due to low-volatility degradation products (e.g., carboxylic acids) .

Q. How do steric and electronic effects impact copolymerization with methacrylates in organo-catalyzed systems?

Methodological Answer: In group-transfer polymerization (GTP) using silicon-based catalysts:

  • Steric Effects: Reduce propagation rates (kₚ) by 40–60% vs. methyl crotonate (real-time FTIR monitoring).
  • Electronic Effects: Improve copolymer alternation (r₁r₂ < 1) with methacrylates (¹³C NMR triad analysis). Thermal stability (TGA) increases by ~15°C due to restricted chain mobility .

Q. What experimental designs probe stereoselectivity in 1,3-dipolar cycloadditions involving this compound?

Methodological Answer:

  • Competitive Kinetics: Use nitrones/azides as dipoles, analyzed via HPLC/chiral GC to quantify enantiomeric excess.
  • Frontier Molecular Orbital (FMO) Analysis: Predicts dominant HOMO(dipole)-LUMO(dipolarophile) interactions (electrophilicity index ω = 1.358 eV) .
  • Solvent Screening: Toluene (non-polar) vs. DMF (polar) modulates transition-state stabilization.

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